![molecular formula C18H16ClFN2O3 B4763207 2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4763207.png)
2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Overview
Description
2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFM-2, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a wide range of fields.
Mechanism of Action
CFM-2 acts as an inhibitor of the CFTR chloride channel by binding to a specific site on the protein and blocking its activity. This mechanism of action has been extensively studied using a variety of techniques, including electrophysiology and molecular modeling.
Biochemical and Physiological Effects:
CFM-2 has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a wide range of fields. This compound has been shown to inhibit the activity of the CFTR chloride channel in a dose-dependent manner, and it has also been found to have effects on other ion channels and transporters.
Advantages and Limitations for Lab Experiments
One of the main advantages of CFM-2 is its high potency and selectivity for the CFTR chloride channel. This makes it a valuable tool for researchers studying this protein and its role in disease. However, one limitation of CFM-2 is that it can be difficult to work with due to its low solubility in aqueous solutions.
Future Directions
There are many potential future directions for research on CFM-2 and its applications in scientific research. One area of focus could be the development of new therapies for cystic fibrosis based on the inhibition of the CFTR chloride channel. Another area of interest could be the use of CFM-2 as a tool for studying the structure and function of ion channels and transporters in general. Additionally, there may be opportunities to develop new analogs of CFM-2 with improved properties for use in research and potential therapeutic applications.
Scientific Research Applications
CFM-2 has been used in a variety of scientific research applications, including studies of ion channels and membrane transporters. This compound has been found to be a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a key target in the development of therapies for cystic fibrosis.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c19-14-2-1-3-15(20)16(14)17(23)21-13-6-4-12(5-7-13)18(24)22-8-10-25-11-9-22/h1-7H,8-11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZBBBYCEXWLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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